Methyl 5-cyano-2-isopropylnicotinate
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Overview
Description
Methyl 5-cyano-2-isopropylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a cyano group and an isopropyl group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-isopropylnicotinate typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-isopropylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce amines, and substitution reactions can result in various substituted nicotinates.
Scientific Research Applications
Methyl 5-cyano-2-isopropylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-isopropylnicotinate involves its interaction with molecular targets and pathways. While the exact mechanism may vary depending on the application, it is thought to involve the modulation of specific enzymes or receptors. For instance, in biological systems, it may interact with cellular components to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-cyano-2-isopropylnicotinate include other nicotinates and cyano-substituted compounds. Examples include Methyl nicotinate and other cyanoacetylated derivatives .
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a cyano group and an isopropyl group on the nicotinate backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 5-cyano-2-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)10-9(11(14)15-3)4-8(5-12)6-13-10/h4,6-7H,1-3H3 |
InChI Key |
HRFWSWIXCHMGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)C#N)C(=O)OC |
Origin of Product |
United States |
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